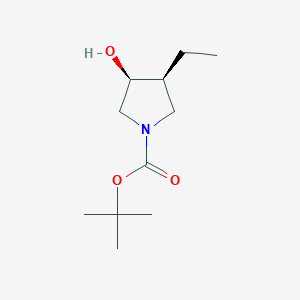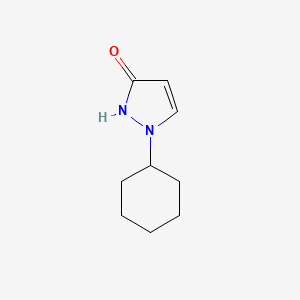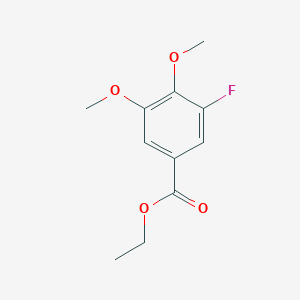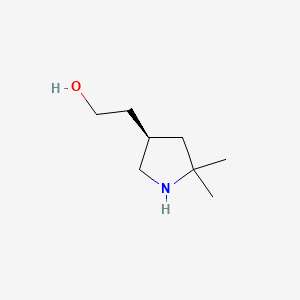![molecular formula C14H22F2N2O6 B13919084 Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 9,9-difluoro-2,6-diazaspiro[35]nonane-6-carboxylate oxalate is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspiro nonane ring system
Méthodes De Préparation
The synthesis of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate typically involves multiple steps. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. The final step involves the formation of the oxalate salt. Reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are subject to ongoing research, and detailed studies are required to fully elucidate the molecular mechanisms .
Comparaison Avec Des Composés Similaires
Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate can be compared with other similar compounds, such as:
Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalic acid: Similar in structure but with different fluorine atom positions.
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride:
Propriétés
Formule moléculaire |
C14H22F2N2O6 |
|---|---|
Poids moléculaire |
352.33 g/mol |
Nom IUPAC |
tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-5-4-12(13,14)11(8-16)6-15-7-11;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
PXWDCMLPPCSOQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C2(C1)CNC2)(F)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


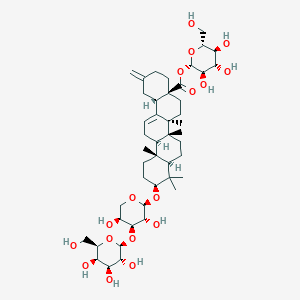
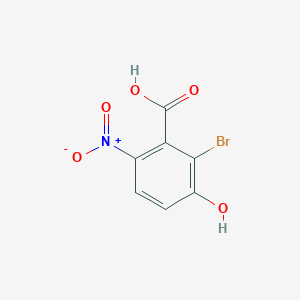


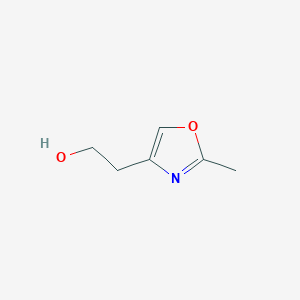


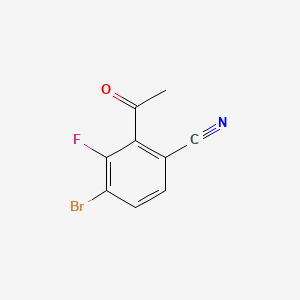
![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
